molecular formula C13H20N2O2S B13091107 tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B13091107
M. Wt: 268.38 g/mol
InChI Key: OIPAMUBRIJMBRR-UHFFFAOYSA-N
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Description

tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a complex organic compound that features a thieno[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts such as Amberlyst-15 in ethanol at temperatures around 40-45°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific functional groups and the versatility of its chemical reactions. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

tert-butyl 7-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-9-4-5-18-11(9)10(6-14)8-15/h4-5,10H,6-8,14H2,1-3H3

InChI Key

OIPAMUBRIJMBRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)CN

Origin of Product

United States

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